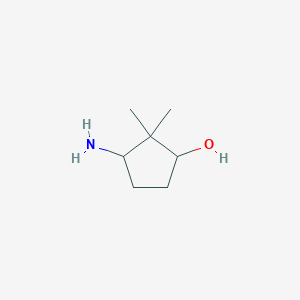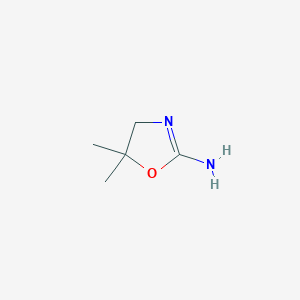
N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide (referred to as FPTP) is a piperazine derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
Neuroimaging and Neuropsychiatric Disorders
N-(4-Fluorophenyl)-4-(2-(thiophene-2-carboxamido)ethyl)piperazine-1-carboxamide and its analogs have been explored as potential PET tracers for neuroimaging. They exhibit high affinity for 5-HT1A receptors, which are significant in studying neuropsychiatric disorders. These compounds demonstrate promise for improved in vivo quantification of 5-HT1A receptors, aiding in the understanding of conditions like depression, anxiety, and schizophrenia (García et al., 2014).
Antimicrobial and Antiviral Properties
Some derivatives of this compound have shown antimicrobial and antiviral activities. Notably, certain urea and thiourea derivatives doped with febuxostat exhibited potent antimicrobial activity and promising antiviral activities against Tobacco mosaic virus (TMV) (Reddy et al., 2013).
Dopamine Receptor Imaging
Carbon-11-labeled carboxamide derivatives of this compound have been synthesized as potential PET radioligands for imaging dopamine D3 receptors. This application is crucial for understanding and diagnosing various neurological and psychiatric disorders (Gao et al., 2008).
Structure and Spectroscopic Analysis
The compound has been synthesized and characterized through various techniques like FT-IR, NMR, and X-ray crystallography. These studies are fundamental in understanding the molecular structure and properties of the compound (Balaban et al., 2008).
Fatty Acid Amide Hydrolase Imaging
A novel PET radiotracer based on this compound has been developed for imaging fatty acid amide hydrolase (FAAH) in the brain. FAAH is an enzyme involved in the degradation of endocannabinoids, and its imaging is vital in studying various neurological disorders (Shimoda et al., 2015).
Antiallergy Activity
Some derivatives of the compound have been evaluated for their antiallergy activity. This research contributes to the development of new antiallergic drugs, expanding the therapeutic applications of these compounds (Walsh et al., 1990).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-[2-(thiophene-2-carbonylamino)ethyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2S/c19-14-3-5-15(6-4-14)21-18(25)23-11-9-22(10-12-23)8-7-20-17(24)16-2-1-13-26-16/h1-6,13H,7-12H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUPEIZYNCFPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)





![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2478205.png)



![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)
